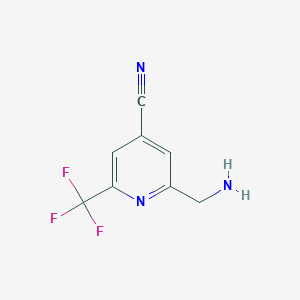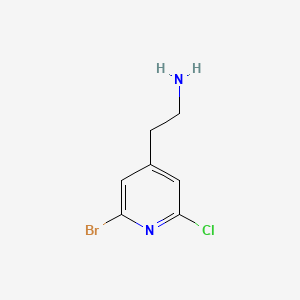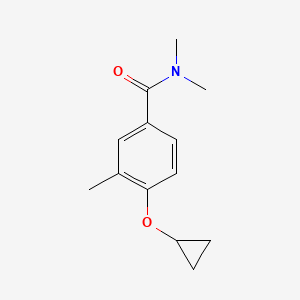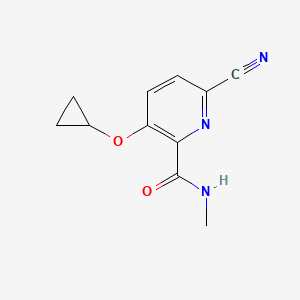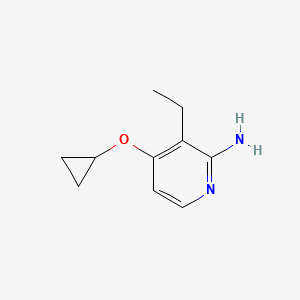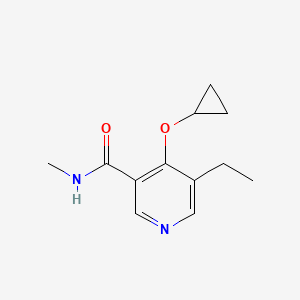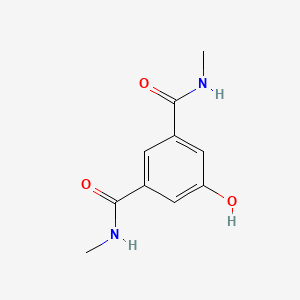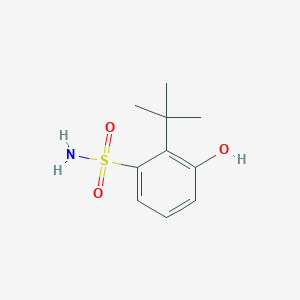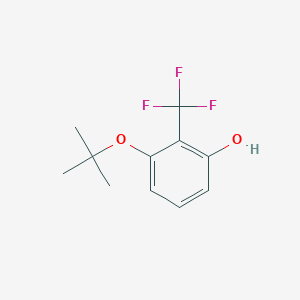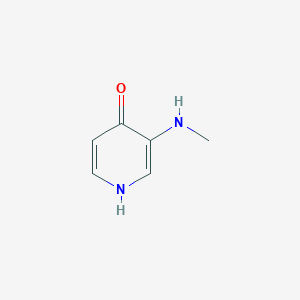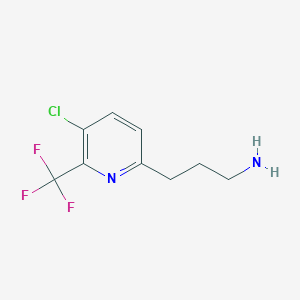
3-(5-Chloro-6-(trifluoromethyl)pyridin-2-yl)propan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(5-Chloro-6-(trifluoromethyl)pyridin-2-yl)propan-1-amine is a chemical compound that features a pyridine ring substituted with chlorine and trifluoromethyl groups. This compound is of interest due to its potential applications in various fields, including medicinal chemistry, agrochemicals, and material science. The presence of the trifluoromethyl group often imparts unique chemical and biological properties, making it a valuable moiety in drug design and other applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Chloro-6-(trifluoromethyl)pyridin-2-yl)propan-1-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including cyclization reactions involving suitable precursors.
Introduction of Chlorine and Trifluoromethyl Groups: Chlorination and trifluoromethylation reactions are performed to introduce the chlorine and trifluoromethyl groups at the desired positions on the pyridine ring. These reactions often require specific reagents and catalysts to achieve high selectivity and yield.
Attachment of the Propan-1-amine Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and reduce waste.
化学反応の分析
Types of Reactions
3-(5-Chloro-6-(trifluoromethyl)pyridin-2-yl)propan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups or reduce the pyridine ring.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the chlorine or trifluoromethyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide may be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a suitable catalyst can be employed.
Substitution: Reagents such as sodium hydride or organometallic compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce partially or fully reduced derivatives.
科学的研究の応用
3-(5-Chloro-6-(trifluoromethyl)pyridin-2-yl)propan-1-amine has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Agrochemicals: It can be used as a building block for designing new pesticides or herbicides with improved efficacy and selectivity.
Material Science: The compound’s properties may be exploited in the development of new materials with specific electronic or optical characteristics.
作用機序
The mechanism of action of 3-(5-Chloro-6-(trifluoromethyl)pyridin-2-yl)propan-1-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance binding affinity and selectivity, while the chlorine atom may contribute to the compound’s overall reactivity and stability.
類似化合物との比較
Similar Compounds
3-Chloro-5-(trifluoromethyl)pyridin-2-amine: This compound shares the pyridine ring with chlorine and trifluoromethyl substitutions but lacks the propan-1-amine group.
6-(Trifluoromethyl)-3-pyridinamine: Another similar compound with a trifluoromethyl group on the pyridine ring but different substitution patterns.
Uniqueness
3-(5-Chloro-6-(trifluoromethyl)pyridin-2-yl)propan-1-amine is unique due to the combination of its functional groups, which impart distinct chemical and biological properties. The presence of both chlorine and trifluoromethyl groups on the pyridine ring, along with the propan-1-amine moiety, allows for versatile applications and interactions with various molecular targets.
特性
分子式 |
C9H10ClF3N2 |
|---|---|
分子量 |
238.64 g/mol |
IUPAC名 |
3-[5-chloro-6-(trifluoromethyl)pyridin-2-yl]propan-1-amine |
InChI |
InChI=1S/C9H10ClF3N2/c10-7-4-3-6(2-1-5-14)15-8(7)9(11,12)13/h3-4H,1-2,5,14H2 |
InChIキー |
ZPIMSPQZHQHDTK-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(N=C1CCCN)C(F)(F)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




